molecular formula C17H21N3O B7883871 3-[4-(dimethylamino)phenyl]-6,6-dimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one

3-[4-(dimethylamino)phenyl]-6,6-dimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B7883871
M. Wt: 283.37 g/mol
InChI Key: FAAQIUHKARCKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(dimethylamino)phenyl]-6,6-dimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a tetrahydroindazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(dimethylamino)phenyl]-6,6-dimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with a suitable hydrazine derivative to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the indazole core. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[4-(dimethylamino)phenyl]-6,6-dimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[4-(dimethylamino)phenyl]-6,6-dimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(dimethylamino)phenyl]-6,6-dimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(dimethylamino)phenyl]-6,6-dimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential as a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-6,6-dimethyl-5,7-dihydro-1H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-17(2)9-13-15(14(21)10-17)16(19-18-13)11-5-7-12(8-6-11)20(3)4/h5-8H,9-10H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAQIUHKARCKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2)C3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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